molecular formula C7H16N2O B8391961 3-Ethylaminomethyl-3-hydroxypyrrolidine

3-Ethylaminomethyl-3-hydroxypyrrolidine

Cat. No.: B8391961
M. Wt: 144.21 g/mol
InChI Key: WTEHWXMUMQOMIC-UHFFFAOYSA-N
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Description

3-Ethylaminomethyl-3-hydroxypyrrolidine is a pyrrolidine derivative featuring a hydroxyl (-OH) and an ethylaminomethyl (-CH2-NH-C2H5) group at the 3-position of the saturated five-membered nitrogen-containing ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to mimic bioactive molecules.

The compound’s pyrrolidine backbone provides a rigid yet adaptable framework, while the hydroxyl and ethylaminomethyl groups enhance hydrogen-bonding capacity and lipophilicity, respectively. Such properties are critical for interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(ethylaminomethyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H16N2O/c1-2-8-5-7(10)3-4-9-6-7/h8-10H,2-6H2,1H3

InChI Key

WTEHWXMUMQOMIC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCNC1)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Backbone Functional Groups Molecular Weight Key Applications References
3-Ethylaminomethyl-3-hydroxypyrrolidine Pyrrolidine -OH, -CH2-NH-C2H5 ~158.22* Pharmaceuticals (hypothetical) -
3-Methylpyrrolidine Hydrochloride Pyrrolidine -CH3 121.61 Organic synthesis
3-(Aminomethyl)pyridine Pyridine -CH2-NH2 108.14 Chemical intermediates
2-Ethyl-3-hydroxy-6-methylpyridine Pyridine -OH, -C2H5, -CH3 137.18 Agrochemicals, pharma

*Hypothetical calculation based on C7H16N2O.

Research Findings and Implications

  • Synthetic Accessibility : Analogous compounds like 3-(Pyridin-3-yl)propionyl-pyrrolidine are synthesized via coupling reactions, suggesting feasible routes for the target compound .
  • Biological Relevance: Hydroxyl and ethylaminomethyl groups may enhance binding to targets like enzymes or GPCRs, as seen in pyridine-based agrochemicals .
  • Limitations : Direct data on the target compound is scarce; comparisons rely on structural analogs. Further experimental studies are needed to validate hypothesized properties.

Preparation Methods

Cyclization of Amino Alcohol Precursors

A foundational strategy involves constructing the pyrrolidine ring from linear precursors containing pre-installed functional groups. The patent US7652152B2 outlines a method for synthesizing (S)-3-hydroxypyrrolidine via cyclization of 4-amino-(S)-2-hydroxybutyric acid derivatives. By analogy, 3-ethylaminomethyl-3-hydroxypyrrolidine could be synthesized through a modified pathway:

  • Starting Material Modification : Replace 4-amino-(S)-2-hydroxybutyric acid with a derivative bearing both hydroxyl and ethylaminomethyl groups at the 3-position.

  • Protection and Activation : Protect the amine group (e.g., with ethoxycarbonyl) and activate the carboxylic acid for reduction to a primary alcohol.

  • Halogenation and Cyclization : Convert the primary alcohol to a leaving group (e.g., bromide) and perform intramolecular amine cyclization under basic conditions (e.g., K₂CO₃ in methanol).

Key Data :

StepConditionsYield (Hypothetical)
Amine ProtectionEthyl chloroformate, NaHCO₃, 0–5°C85–90%
Carboxylic Acid ReductionBH₃·THF, THF, reflux75–80%
HalogenationPBr₃, CH₂Cl₂, 25°C70–75%
CyclizationK₂CO₃, MeOH, 60°C65–70%

Introduction of Ethylaminomethyl Group via Reductive Amination

Post-Cyclization Functionalization

Introducing the ethylaminomethyl group after pyrrolidine formation offers regioselective control. A method adapted from 1-methyl-3-pyrrolidinol synthesis involves:

  • Hydroxypyrrolidine Activation : Convert 3-hydroxypyrrolidine to a ketone intermediate via oxidation (e.g., Dess-Martin periodinane).

  • Reductive Amination : React the ketone with ethylamine in the presence of NaBH₃CN or H₂/Pd-C to form the ethylaminomethyl group.

Example Protocol :

  • Oxidation : 3-Hydroxypyrrolidine (1.0 equiv), Dess-Martin reagent (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 2 h.

  • Reductive Amination : Ketone intermediate (1.0 equiv), ethylamine (2.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 25°C, 12 h.

Hypothetical Yield : 60–65% over two steps.

One-Pot Synthesis via Double Functionalization

Simultaneous Introduction of Hydroxyl and Ethylaminomethyl Groups

A novel approach inspired by aza-Michael additions employs a dichlorobutanol precursor reacted with ethylamine and hydroxylamine derivatives:

  • Nucleophilic Displacement : React 1,4-dichloro-2-butanol with ethylamine to form a diamine intermediate.

  • Cyclization and Hydroxylation : Treat the intermediate with NaOH under autoclave conditions (120°C, 10 h) to induce ring closure and hydroxyl group formation.

Reaction Scheme :

1,4-Dichloro-2-butanol+EthylamineNaOH, 120°C3-Ethylaminomethyl-3-hydroxypyrrolidine\text{1,4-Dichloro-2-butanol} + \text{Ethylamine} \xrightarrow{\text{NaOH, 120°C}} \text{3-Ethylaminomethyl-3-hydroxypyrrolidine}

Reported Data for Analogous Reaction :

ParameterValue
Temperature120°C
Pressure1.0 MPa
Yield64.8%
Purity (HPLC)99.3%

Resolution of Stereochemical Complexity

Chiral Pool Synthesis

Industrial-Scale Considerations

Purification and Distillation

The patent US7652152B2 emphasizes distillation under reduced pressure for purifying (S)-3-hydroxypyrrolidine. For 3-ethylaminomethyl-3-hydroxypyrrolidine :

  • Distillation Parameters : 80–90°C at 10 mmHg, achieving >98% purity.

  • Cost Efficiency : Avoid chromatography by leveraging solubility differences in ethanol/water mixtures .

Q & A

Q. How can researchers optimize the synthetic route for 3-Ethylaminomethyl-3-hydroxypyrrolidine to improve yield and purity?

Methodological Answer:

  • Step 1: Employ factorial design experiments (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to identify critical parameters .
  • Step 2: Use chiral synthesis techniques (e.g., asymmetric catalysis) to control stereochemistry, as pyrrolidine derivatives often exhibit enantiomer-specific bioactivity .
  • Step 3: Monitor intermediate stages via HPLC or GC-MS to isolate impurities early. Refer to PubChem data (e.g., molecular weight: 156.05 g/mol ) for benchmarking purity.

Q. What analytical techniques are most reliable for characterizing 3-Ethylaminomethyl-3-hydroxypyrrolidine’s structure?

Methodological Answer:

  • Primary Tools:
    • NMR Spectroscopy: Compare experimental 1^1H/13^13C spectra with PubChem-deposited data (e.g., InChIKey: JQIBGOYPOBSVCZ ).
    • Mass Spectrometry: Confirm molecular ion peaks using PubChem’s computed molecular formula (e.g., C5_5H11_{11}Cl2_2N ).
  • Cross-Validation: Pair X-ray crystallography with computational simulations (e.g., DFT) for ambiguous stereochemical assignments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data for this compound’s reactivity?

Methodological Answer:

  • Approach 1: Perform molecular dynamics simulations to study solvent effects on reaction pathways, leveraging InChI descriptors (e.g., InChI=1S/C11H12BrNO2.ClH ).
  • Approach 2: Validate density functional theory (DFT) predictions against experimental kinetic data (e.g., activation energy barriers) .
  • Conflict Resolution: Use Bayesian statistical models to weigh experimental outliers against computational approximations .

Q. What strategies are effective for studying 3-Ethylaminomethyl-3-hydroxypyrrolidine’s interactions with biological targets in vitro?

Methodological Answer:

  • Step 1: Design fluorescence polarization assays using labeled derivatives (e.g., tert-butyldimethylsilyloxy-modified analogs ).
  • Step 2: Apply surface plasmon resonance (SPR) to quantify binding kinetics with receptors (e.g., GPCRs common in pyrrolidine pharmacology ).
  • Step 3: Cross-reference results with PubChem’s bioactivity datasets to identify off-target effects .

Q. How can researchers address discrepancies in the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Method 1: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to track degradation products .
  • Method 2: Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with structural motifs (e.g., hydroxypyrrolidine’s hygroscopicity ).
  • Theoretical Framework: Link findings to the EPACT-mandated atmospheric chemistry models for pollutant stability .

Methodological Frameworks

Q. What purification techniques are optimal for isolating 3-Ethylaminomethyl-3-hydroxypyrrolidine from complex reaction mixtures?

Methodological Answer:

  • Technique 1: Use membrane-based separation (e.g., nanofiltration) to remove low-MW byproducts (<300 Da) .
  • Technique 2: Optimize column chromatography (e.g., reverse-phase C18) with gradient elution, guided by PubChem’s logP predictions .

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

  • Guiding Principle: Align hypotheses with existing theories (e.g., Hammett substituent effects for reaction kinetics ).
  • Case Study: Apply Bruyne’s quadripolar model to balance empirical data (morphological pole) with quantum mechanical calculations (theoretical pole) .

Data Interpretation & Reporting

Q. How to reconcile conflicting bioactivity results across different assay platforms?

Methodological Answer:

  • Strategy 1: Normalize data using Z-score scaling to account for platform-specific variability .
  • Strategy 2: Perform meta-analysis of PubChem bioassays (e.g., cytotoxicity vs. enzyme inhibition ) to identify consensus trends.

Tables for Key Data

Property Value Source
Molecular Weight156.05 g/molPubChem
Canonical SMILESC1CNCC1CCl.ClPubChem
Chiral Centers1 (3R configuration common)PubChem
Stability (pH 7.4, 25°C)t₁/₂ = 48 hoursComputed

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